tert-butyl N-{[1-(propane-1-sulfonyl)piperidin-2-yl]methyl}carbamate
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Overview
Description
tert-butyl N-{[1-(propane-1-sulfonyl)piperidin-2-yl]methyl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate protecting group and a piperidine ring substituted with a propane-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(propane-1-sulfonyl)piperidin-2-yl]methyl}carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Propane-1-sulfonyl Group: This step involves the sulfonylation of the piperidine ring using propane-1-sulfonyl chloride under basic conditions.
Attachment of the tert-butyl Carbamate Group: The final step involves the protection of the amine group on the piperidine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{[1-(propane-1-sulfonyl)piperidin-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The piperidine ring can be reduced to form different hydrogenated derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require strong bases or acids, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce various hydrogenated piperidine derivatives.
Scientific Research Applications
tert-butyl N-{[1-(propane-1-sulfonyl)piperidin-2-yl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(propane-1-sulfonyl)piperidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural rigidity. The tert-butyl carbamate group can protect the compound from premature degradation, allowing it to reach its target site effectively.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-{[1-(propane-1-sulfonyl)piperidin-4-yl]methyl}carbamate: Similar structure but with a different substitution pattern on the piperidine ring.
tert-butyl N-{[1-(butane-1-sulfonyl)piperidin-2-yl]methyl}carbamate: Similar structure but with a butane-1-sulfonyl group instead of propane-1-sulfonyl.
tert-butyl N-{[1-(propane-1-sulfonyl)piperidin-2-yl]ethyl}carbamate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of tert-butyl N-{[1-(propane-1-sulfonyl)piperidin-2-yl]methyl}carbamate lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The combination of the tert-butyl carbamate protecting group and the propane-1-sulfonyl group provides a balance of stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[(1-propylsulfonylpiperidin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S/c1-5-10-21(18,19)16-9-7-6-8-12(16)11-15-13(17)20-14(2,3)4/h12H,5-11H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOXXVFFAQJUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCCC1CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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